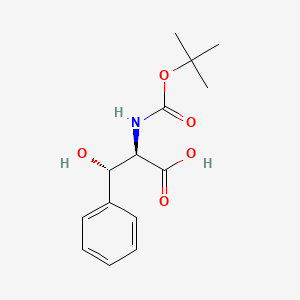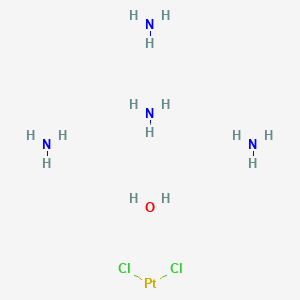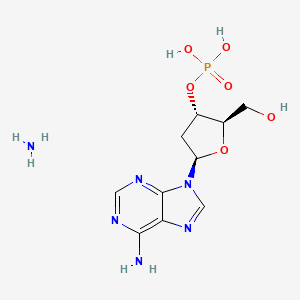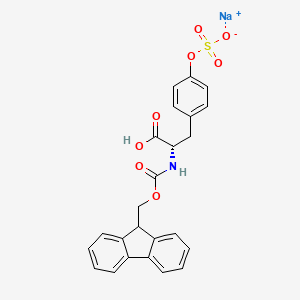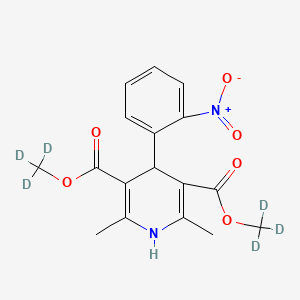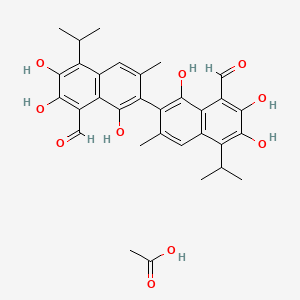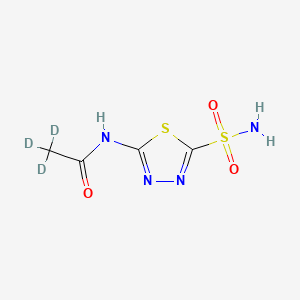
9-Azido-Neu5DAz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azido-Neu5DAz is a non-natural bifunctional carbohydrates as imaging agent.
Applications De Recherche Scientifique
Metabolic Remodeling of Cell-Surface Sialoglycans
9-Azido analogues of sialic acids, including 9-Azido-Neu5DAz, are utilized in the metabolic incorporation into mammalian cells. This incorporation facilitates the fluorescent imaging of cell-surface sialoglycans and proteomic profiling of sialoglycoproteins. Such applications are pivotal in understanding cell surface properties and modulating pathogen-host interactions (Cheng et al., 2019).
Study of Magnetic Anisotropy
The azido ligand, a key component in this compound, has been studied for its impact on magnetic anisotropy. In particular, its ligand field is crucial in understanding the electronic structure and magnetic properties of certain compounds, as demonstrated in Co(II)-azido complexes (Schweinfurth et al., 2015).
Applications in Magnetochemistry
Azido-mediated systems, including those involving this compound, show diverse magnetic behaviors, which are of considerable interest in magnetochemistry. These azido complexes have been integral in the study of various magnetic molecule materials (Zeng et al., 2009).
Conformational Analysis in Chemistry
This compound and related compounds have been studied for their conformational properties, providing insights into steric and electronic effects in chemical structures. Such studies are crucial for understanding the molecular behavior of azido compounds (Budyka et al., 2006).
Versatility in Molecular Engineering
The azido group in this compound showcases versatility in bridging capabilities, particularly in the engineering of copper(II) magnetic polyclusters. This demonstrates the potential of azido ligands in creating functional materials with unique magnetic properties (Mukherjee & Mukherjee, 2013).
Protein Dynamics and Folding Studies
Azides, including those in this compound, serve as high-sensitivity probes for studying protein structure, folding, and electrostatic effects. This application is essential in understanding protein dynamics and interactions (Taskent-Sezgin et al., 2010).
Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions
This compound plays a role in copper(I)-catalyzed 1,3-dipolar cycloadditions, a crucial synthetic route in the formation of 1H-[1,2,3]-triazoles. This process is key in peptide chemistry and the synthesis of diversified molecular structures (Tornøe et al., 2002).
Magnetocaloric Effects and Magnetic Relaxation Studies
Azido-bridged metal clusters, including those containing this compound, are studied for their magnetocaloric effects and magnetic relaxation properties. This research is significant in the field of magnetic materials and their applications (Zhao et al., 2013).
Nucleic Acids Studies
Azides, such as those in this compound, are used as probes in nucleic acids research. They provide insights into the structure and dynamics of nucleic acids, enhancing our understanding of genetic materials (Gai et al., 2010).
Structural and Magnetic Studies in Coordination Chemistry
The azide ligand in this compound is central to the study of structural and magnetic properties in coordination chemistry. Its role in copper(II) azido complexes is particularly significant for understanding molecular magnetism (Adhikary & Koner, 2010).
Propriétés
Numéro CAS |
1639411-87-2 |
|---|---|
Formule moléculaire |
C14H22N6O8 |
Poids moléculaire |
402.36 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




